molecular formula C8H15Br2NO2 B15304341 tert-Butyl (2,3-dibromopropyl)carbamate

tert-Butyl (2,3-dibromopropyl)carbamate

Cat. No.: B15304341
M. Wt: 317.02 g/mol
InChI Key: KOMMXOANUJIAMZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3-dibromopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further substituted with a 2,3-dibromopropyl group. This compound is often used in organic synthesis as a protecting group for amines and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dibromopropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2,3-dibromopropylamine hydrobromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2,3-dibromopropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dibromopropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions during a synthetic sequence. The protecting group can be selectively removed under acidic conditions to regenerate the free amine. The 2,3-dibromopropyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 2,3-dibromopropyl group.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a 2,3-dihydroxypropyl group instead of the 2,3-dibromopropyl group.

Uniqueness: tert-Butyl N-(2,3-dibromopropyl)carbamate is unique due to the presence of the 2,3-dibromopropyl group, which allows for versatile nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in organic synthesis .

Properties

Molecular Formula

C8H15Br2NO2

Molecular Weight

317.02 g/mol

IUPAC Name

tert-butyl N-(2,3-dibromopropyl)carbamate

InChI

InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

KOMMXOANUJIAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)Br

Origin of Product

United States

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